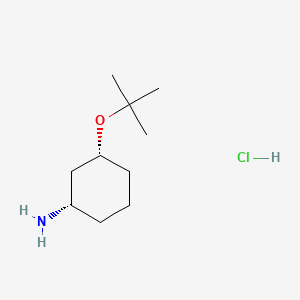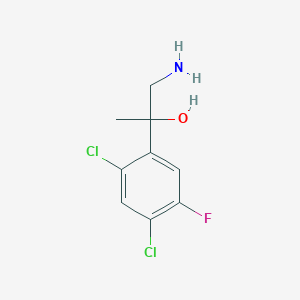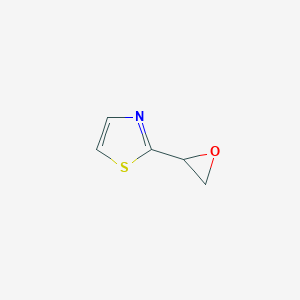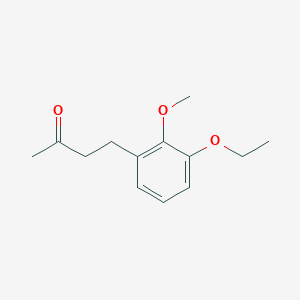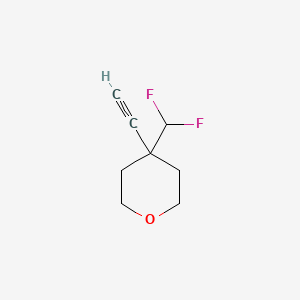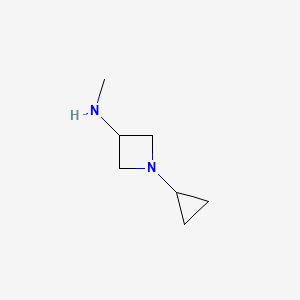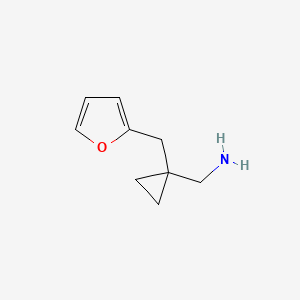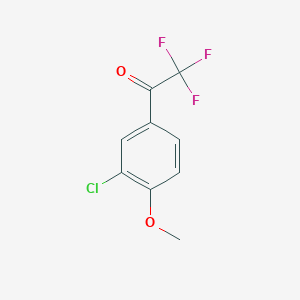
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C10H8ClF3O2 It is a derivative of ethanone, characterized by the presence of a chloro and methoxy group on the phenyl ring, along with trifluoromethyl substitution
Preparation Methods
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro or methoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing its biological activity.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
3-Chloro-4-methoxyacetophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the trifluoromethyl group, leading to different reactivity and applications.
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but without the trifluoromethyl group, affecting its chemical behavior and uses.
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its properties and applications.
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
MMPPHKGXDXBRSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


